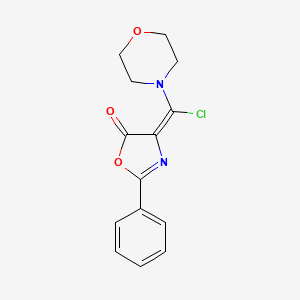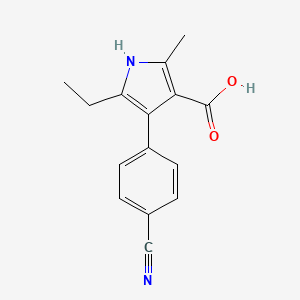
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a cyanophenyl group, an ethyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyanophenyl group and other substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyrrole-containing compounds.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenylacetic acid: This compound shares the cyanophenyl group but has a different core structure.
4-Cyanophenylboronic acid: Similar in containing the cyanophenyl group, but with a boronic acid functional group.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Contains the cyanophenyl group and is used in different synthetic applications.
Uniqueness
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1h-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and the pyrrole ring. This structure provides distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill as effectively.
Eigenschaften
CAS-Nummer |
894074-71-6 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-(4-cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-3-12-14(13(15(18)19)9(2)17-12)11-6-4-10(8-16)5-7-11/h4-7,17H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DROCZWURXKYKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


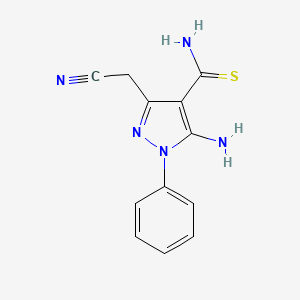
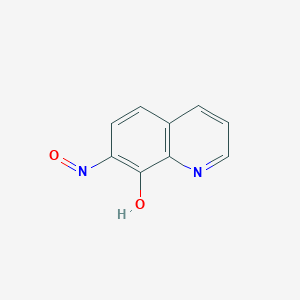
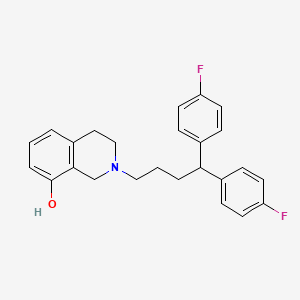
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
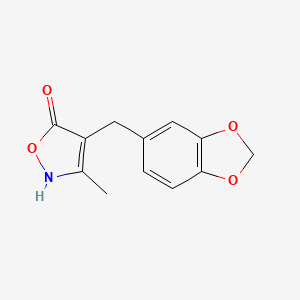
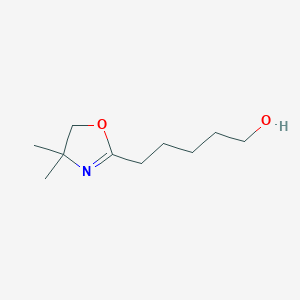
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)


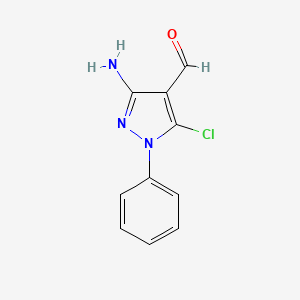
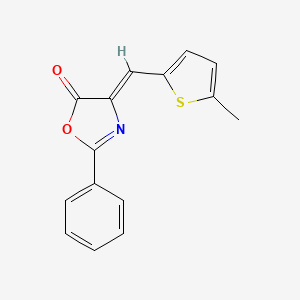
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)

